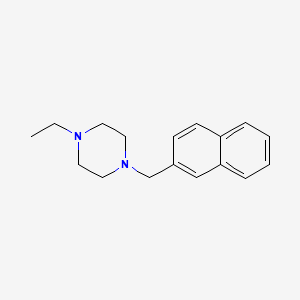![molecular formula C15H18F2N2O2 B5193679 N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ belongs to the class of cyclohexanecarboxamide derivatives, which have been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide specifically targets the β5 subunit of the proteasome, which is involved in the degradation of pro-inflammatory cytokines and cell cycle regulators. By inhibiting the proteasome, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide prevents the degradation of these proteins, leading to their accumulation and subsequent cellular effects.
Biochemical and Physiological Effects:
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. In addition, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been reported to have anti-angiogenic effects, which may contribute to its anti-cancer properties. However, the exact mechanisms underlying these effects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide in lab experiments is its specificity towards the β5 subunit of the proteasome, which allows for targeted inhibition of this complex. In addition, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been reported to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic development. However, one of the limitations of using N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is its relatively low yield of synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide. One potential direction is the investigation of its therapeutic potential in other diseases, such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of more efficient synthesis methods for N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide may increase its availability for research and therapeutic purposes. Additionally, the combination of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide with other drugs may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide involves the reaction of 2,4-difluoroaniline and cyclohexanecarboxylic acid in the presence of thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and triethylamine to obtain the final product. The yield of the synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In addition, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to have antiviral properties by inhibiting the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-[2-(2,4-difluoroanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2/c16-11-6-7-13(12(17)8-11)19-14(20)9-18-15(21)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXDNHJTNBYNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

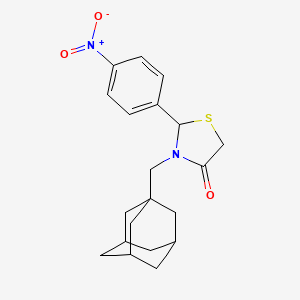

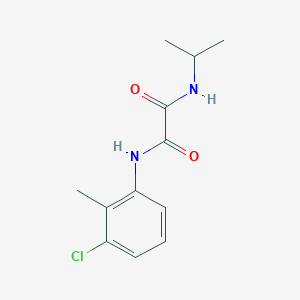
![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)
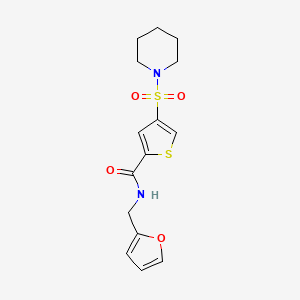

![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5193683.png)
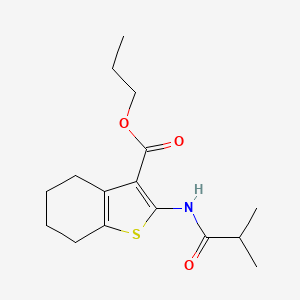
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5193695.png)
